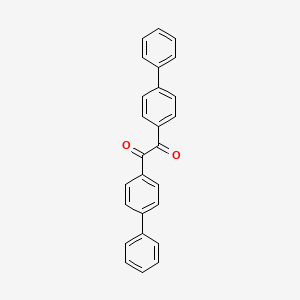

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione

Vue d'ensemble

Description

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is a chemical compound with the molecular formula C26H18O21. It is a structure that includes two biphenyl groups attached to an ethane-1,2-dione group1.

Synthesis Analysis

While specific synthesis methods for 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione are not readily available, similar compounds have been synthesized through classical Witting-Horner and Sonogashira cross-coupling reactions2. Another method involves the substitution of bromines by CPDIPS-acetylenes under elevated temperature conditions3.

Molecular Structure Analysis

The molecular structure of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione consists of two biphenyl groups attached to an ethane-1,2-dione group1. The exact molecular weight is 696.277678395 g/mol4.

Chemical Reactions Analysis

The specific chemical reactions involving 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione are not readily available. However, biphenyl compounds generally undergo electrophilic substitution reactions similar to benzene5.Physical And Chemical Properties Analysis

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione has a molecular weight of 696.8 g/mol, a XLogP3 of 13.1, and a topological polar surface area of 40.6 Ų4. It has no hydrogen bond donors, four hydrogen bond acceptors, and 11 rotatable bonds4.Applications De Recherche Scientifique

Optical Properties

Research on derivatives of ethane-1,2-diones, including those similar to 1,2-bis-biphenyl-4-yl-ethane-1,2-dione, highlights their intriguing optical properties. For instance, studies on furanic and thiophenic ethane-1,2-diones reveal insights into their spectral measurements, geometries, and electron absorption spectra, contributing significantly to the understanding of their optical characteristics (Lukes et al., 2003).

Chromophore Systems

Explorations into the conformation and light absorption of various (2-Alkoxyvinyl)ethanediones, closely related to the chemical structure of interest, have been carried out. These studies involve crystal structure analysis and spectroscopy to investigate the color properties of these compounds in both solid and solution states, thereby contributing to the knowledge of chromophore systems (Effenberger et al., 1991).

Decarbonylation Studies

Research on α-diketones like 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione provides insights into their fragmentation patterns under mass spectrometry. This area of study aids in understanding the decarbonylation processes and the behavior of similar compounds under specific conditions (Percino et al., 2007).

Alkaloid Isolation from Marine Sponges

The isolation of 1,2-bis(1H-indol-3-yl)ethane-1,2-dione from marine sponges marks an important area of study. The discovery of such compounds broadens our understanding of the chemical diversity in marine organisms and their potential applications in various fields (McKay et al., 2002).

Safety And Hazards

Specific safety and hazard information for 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is not readily available. However, it is generally recommended to wear suitable protective clothing, avoid contact with skin and eyes, and avoid formation of dust and aerosols when handling similar compounds8.

Orientations Futures

The future directions for 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione are not readily available. However, biphenyl compounds are a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products5. Therefore, further research and development in this area can be expected.

Propriétés

IUPAC Name |

1,2-bis(4-phenylphenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O2/c27-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)26(28)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGSKPXEIKBTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298205 | |

| Record name | 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | |

CAS RN |

4746-80-9 | |

| Record name | NSC121480 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1616965.png)

![Ethyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1616980.png)